N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide
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Description
N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Scientific Research Applications
Synthesis and Structural Studies
Tetranuclear [Cu-Ln]2 Single Molecule Magnets : The study by Costes, Shova, and Wernsdorfer (2008) explores the synthesis and magnetic properties of tetranuclear [Cu-Ln]2 complexes, demonstrating the structural and functional versatility of benzamide derivatives in creating single molecule magnets (SMMs) with potential applications in quantum computing and magnetic storage technologies (Costes, Shova, & Wernsdorfer, 2008).
Ortho-Fluorination Catalyzed by Pd(OTf)2 : Wang, Mei, and Yu (2009) report on a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting the critical role of benzamide derivatives in facilitating selective fluorination, a key step in the synthesis of pharmacologically active compounds and materials (Wang, Mei, & Yu, 2009).
Antibacterial Activity
- Synthesis and Antibacterial Activity of N-(3-Hydroxy-2-pyridyl) Benzamides : Mobinikhaledi et al. (2006) synthesized N-(3-hydroxy-2-pyridyl)benzamides and evaluated their in vitro antibacterial activity, demonstrating the potential of benzamide derivatives as effective agents against various bacterial strains, thereby contributing to the development of new antibacterial drugs (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Supramolecular Chemistry
- Supramolecular Packing Motifs : Lightfoot, Mair, Pritchard, and Warren (1999) describe the structure of benzene-1,3,5-tricarboxamide derivatives, showcasing how benzamide derivatives can self-assemble into complex supramolecular structures, offering insights into the design of new materials with specific mechanical and optical properties (Lightfoot, Mair, Pritchard, & Warren, 1999).
properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)11-4-2-1-3-10(11)13(20)18-8-7-12(19)9-5-6-9/h1-4,9,12,19H,5-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQJXFQXQRJPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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